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molecular formula C7H17NO2 B8336489 o-[3-(Tert-butoxy)propyl]hydroxylamine

o-[3-(Tert-butoxy)propyl]hydroxylamine

Cat. No. B8336489
M. Wt: 147.22 g/mol
InChI Key: WBGIZSOQZYKVRC-UHFFFAOYSA-N
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Patent
US07943626B2

Procedure details

Hydrazine hydrate (1.36 mL, 43.3 mmol) was added to a solution of 2-(3-tert-Butoxy-propoxy)-isoindole-1,3-dione (6.0 g, 21.7 mmol) in CH2Cl2 (50 mL) with MeOH (5 mL), and the reaction stirred 1 h at room temperature. The precipitate was removed by filtration, and the filtrate was purified by silica gel chromatography (6% MeOH/CH2Cl2) to give 2.4 g (75%) of compound 29A as a clear oil. 1H NMR (400 MHz, CDCl3): δ 4.94 (br s, 2H), 3.71 (t, 2H, J=6.4 Hz), 3.38 (t, 2H, J=6.4 Hz), 1.70-1.79 (m, 2H), 1.15 (s, 9H).
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
2-(3-tert-Butoxy-propoxy)-isoindole-1,3-dione
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([O:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:7])([CH3:6])[CH3:5].CO>C(Cl)Cl>[C:4]([O:8][CH2:9][CH2:10][CH2:11][O:12][NH2:13])([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.36 mL
Type
reactant
Smiles
O.NN
Name
2-(3-tert-Butoxy-propoxy)-isoindole-1,3-dione
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OCCCON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel chromatography (6% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OCCCON
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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